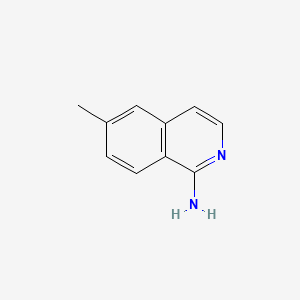

6-Methylisoquinolin-1-amine

Overview

Description

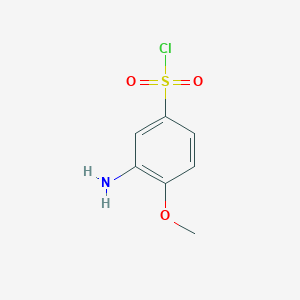

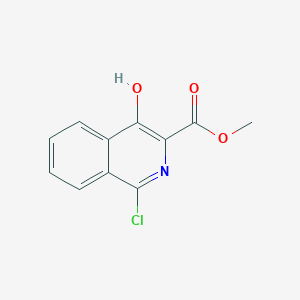

6-Methylisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of amines like 6-Methylisoquinolin-1-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another possible method .Molecular Structure Analysis

The InChI code for 6-Methylisoquinolin-1-amine is 1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3, (H2,11,12) . The structure-activity relationship analysis of substituted isoquinolinones revealed that those bearing a 3-methoxybenzyloxyl group at C5, C6, or C7 position respectively conferred effective binding and selectivity toward the MT2 receptor .Chemical Reactions Analysis

Amines like 6-Methylisoquinolin-1-amine can undergo various reactions. For instance, they can react with alkyl halides in an S N 2 reaction . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

6-Methylisoquinolin-1-amine is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .Scientific Research Applications

Pharmacological Effects on Blood Pressure and Smooth Muscle

Research has shown that isoquinolines, including derivatives like 6-Methylisoquinolin-1-amine, exhibit significant effects on blood pressure, respiration, and smooth muscle. They have been found to influence pressor and depressor activity, with variations in their structure leading to different physiological actions (Fassett & Hjort, 1938).

Synthesis and Stereochemistry

Improved synthesis methods for compounds like 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline have been developed, which is crucial for their application in scientific research. The study of their stereochemistry is also vital for understanding their potential uses (Mathison & Tidwell, 1976).

Role in Parkinson's Disease

Tetrahydroisoquinolines, including 6-Methylisoquinolin-1-amine derivatives, have been identified in the brain and are hypothesized to be involved in parkinsonism. Their levels and effects on the brain have been studied extensively to understand their role in diseases like Parkinson's (Kohno, Ohta, & Hirobe, 1986), (Kotake et al., 1995).

Neuroprotective Effects

Studies have explored the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, particularly in the context of Parkinson's disease. These findings are crucial for developing potential treatments for neurodegenerative diseases (Kotake et al., 2005).

Synthesis Techniques

Advancements in the synthesis of highly-substituted isoquinolines, including methods for methyl group introduction at specific positions, have broad implications for drug development and the creation of natural product analogues (Melzer, Felber, & Bracher, 2018).

Mechanism of Action

While the specific mechanism of action for 6-Methylisoquinolin-1-amine is not explicitly mentioned in the search results, it’s worth noting that the mechanism of action of TAAR-1-modulating compounds, which include isoquinolinones, is suggested to involve interactions with the dopaminergic, glutamatergic, and serotonergic systems .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Research on isoquinolinones, which include compounds like 6-Methylisoquinolin-1-amine, is ongoing. For instance, TAAR-1 modulators, which include isoquinolinones, are being studied as potential treatments for schizophrenia . The results of these studies could expand the definition of an antipsychotic beyond the D2R target .

properties

IUPAC Name |

6-methylisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDDEKLIBIDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595856 | |

| Record name | 6-Methylisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylisoquinolin-1-amine | |

CAS RN |

42398-74-3 | |

| Record name | 6-Methylisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)

![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)